molecular formula C20H18ClNO3S B11340888 N-(3-chlorophenyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11340888
M. Wt: 387.9 g/mol
InChI Key: QHVLESKXHYLVOF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with various functional groups, including a chlorophenyl group, a methoxyphenoxy group, and a thiophen-2-ylmethyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

    Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the acetamide intermediate.

    Attachment of the methoxyphenoxy group: This could be done through an etherification reaction.

    Incorporation of the thiophen-2-ylmethyl group: This step might involve a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(4-methoxyphenoxy)acetamide: Lacks the thiophen-2-ylmethyl group.

    N-(3-chlorophenyl)-2-(4-hydroxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide: Has a hydroxy group instead of a methoxy group.

    N-(3-bromophenyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide: Has a bromophenyl group instead of a chlorophenyl group.

Uniqueness

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C20H18ClNO3S

Molecular Weight

387.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18ClNO3S/c1-24-17-7-9-18(10-8-17)25-14-20(23)22(13-19-6-3-11-26-19)16-5-2-4-15(21)12-16/h2-12H,13-14H2,1H3

InChI Key

QHVLESKXHYLVOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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